1-Anilino-3-(2-propynyloxy)-2-propanol
Description
1-Anilino-3-(2-propynyloxy)-2-propanol is a secondary alcohol derivative with a propanol backbone substituted by an anilino (phenylamino) group at position 1 and a 2-propynyloxy (propargyl ether) group at position 2. The compound’s key functional groups—anilino and propynyloxy—suggest reactivity profiles involving hydrogen bonding (via the hydroxyl and anilino groups) and alkyne-mediated interactions (e.g., click chemistry or metabolic activation) .
Properties
CAS No. |
23452-53-1 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-anilino-3-prop-2-ynoxypropan-2-ol |
InChI |
InChI=1S/C12H15NO2/c1-2-8-15-10-12(14)9-13-11-6-4-3-5-7-11/h1,3-7,12-14H,8-10H2 |
InChI Key |
GMOSHJHOTUTWOV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCC(CNC1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Anilino-3-(2-propynyloxy)-2-propanol typically involves the following steps:
Starting Materials: Aniline, propargyl alcohol, and epichlorohydrin.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Anilino-3-(2-propynyloxy)-2-propanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
1-Anilino-3-(2-propynyloxy)-2-propanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Anilino-3-(2-propynyloxy)-2-propanol depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-anilino-3-(2-propynyloxy)-2-propanol with structurally related compounds:
Key Observations:
- Substituent Effects: The propynyloxy group in this compound introduces alkyne functionality, which is absent in phenoxy or alkylamino analogs. This group may enhance metabolic activation or covalent binding to targets, similar to nitroimidazole derivatives in hypoxic cells .
- Bioactivity: PDMP, a morpholino-containing analog, demonstrates potent enzyme inhibition (Ki = 0.7 µM) via mixed competition with ceramide . In contrast, 1-anilino-3-butylamino-2-propanol lacks reported enzymatic activity but shares structural motifs with bioactive amines .
- Stereochemistry: PDMP’s activity is stereospecific, with the D-threo isomer showing superior inhibitory effects . For this compound, stereochemical data are unavailable, but enantioseparation methods (e.g., chiral HPLC ) may be critical for isolating active isomers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
